Melphalan-d8 N-Oxide
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Overview
Description
Melphalan-d8 N-Oxide is a labeled derivative of Melphalan, a well-known antitumor agent. The compound has a molecular formula of C13H10D8Cl2N2O3 and a molecular weight of 329.25 . It is primarily used for research purposes, particularly in studies related to hypoxia-inducible factors and cancer treatment .
Preparation Methods
The synthesis of Melphalan-d8 N-Oxide involves the incorporation of deuterium atoms into the Melphalan molecule. This process typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The specific synthetic routes and reaction conditions for this compound are not widely documented in the public domain, but they generally follow the principles of organic synthesis involving deuterium exchange reactions .
Chemical Reactions Analysis
Melphalan-d8 N-Oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of this compound can lead to the formation of Melphalan-d8, while oxidation can produce various N-oxide derivatives .
Scientific Research Applications
Melphalan-d8 N-Oxide is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a valuable tool for studying reaction mechanisms and isotopic effects. In biology and medicine, it is used to investigate the role of hypoxia-inducible factors in cancer and other diseases. The compound’s labeled nature allows for precise tracking and quantification in various experimental setups .
Mechanism of Action
The mechanism of action of Melphalan-d8 N-Oxide is similar to that of Melphalan. It acts as an alkylating agent, binding to the N7 position of guanine in DNA and inducing inter-strand cross-links. This disrupts DNA synthesis and transcription, leading to cytotoxic effects in both dividing and non-dividing tumor cells .
Comparison with Similar Compounds
Melphalan-d8 N-Oxide is unique due to its isotopic labeling, which distinguishes it from other similar compounds such as Melphalan and Busulfan. While Melphalan and Busulfan are also DNA-alkylating agents used in cancer treatment, this compound’s deuterium labeling makes it particularly useful for research applications that require precise tracking and quantification . Other similar compounds include nitrogen mustards and other alkylating agents used in chemotherapy .
Properties
CAS No. |
1217715-34-8 |
---|---|
Molecular Formula |
C13H18Cl2N2O3 |
Molecular Weight |
329.25 g/mol |
IUPAC Name |
4-[(2S)-2-amino-2-carboxyethyl]-N,N-bis(2-chloro-1,1,2,2-tetradeuterioethyl)benzeneamine oxide |
InChI |
InChI=1S/C13H18Cl2N2O3/c14-5-7-17(20,8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19/h1-4,12H,5-9,16H2,(H,18,19)/t12-/m0/s1/i5D2,6D2,7D2,8D2 |
InChI Key |
GSKQMLGAUOTSKT-WBZPMONTSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Cl)[N+](C1=CC=C(C=C1)C[C@@H](C(=O)O)N)(C([2H])([2H])C([2H])([2H])Cl)[O-] |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)[N+](CCCl)(CCCl)[O-] |
Origin of Product |
United States |
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